molecular formula C23H16FN3OS B2749198 2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-16-2

2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2749198
CAS No.: 536704-16-2
M. Wt: 401.46
InChI Key: NIVKBBPJUOAZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with a unique structure that combines elements of pyrimidine, indole, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactionsThe final step involves the addition of the 2-fluorobenzylthio group under specific conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(5-chloropyridin-2-yl)acetamide
  • N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl]

Uniqueness

2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one stands out due to its unique combination of structural elements, which confer specific chemical and biological properties. Its fluorobenzylthio group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3-phenyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3OS/c24-18-12-6-4-8-15(18)14-29-23-26-20-17-11-5-7-13-19(17)25-21(20)22(28)27(23)16-9-2-1-3-10-16/h1-13,25H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVKBBPJUOAZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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